1-octadecanoyl-2-(9E-octadecenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone linked to two fatty acids and a phosphocholine group. This compound is significant in various biological processes, including membrane structure and function, signaling pathways, and lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE typically involves the esterification of glycerol with octadecanoic acid (stearic acid) and cis-9-octadecenoic acid (oleic acid). The reaction is catalyzed by enzymes such as acyltransferases or through chemical methods using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including microbial fermentation and enzymatic synthesis. These methods offer high specificity and yield, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE undergoes various chemical reactions, including:
Oxidation: The double bond in the cis-9-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine group can be substituted with other polar head groups through transphosphatidylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide are commonly used.
Hydrolysis: Enzymatic hydrolysis is typically performed using lipases under mild conditions.
Substitution: Phospholipase D is often used for transphosphatidylation reactions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids, glycerophosphocholine.
Substitution: Phosphatidyl derivatives with different head groups.
Scientific Research Applications
1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE has diverse applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling, membrane dynamics, and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the production of cosmetics, food additives, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and participates in signaling pathways by serving as a precursor for bioactive lipids. The compound’s effects are mediated through its interactions with specific lipid-binding proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
- 1-Linoleoyl-2-oleoyl-3-stearoyl-rac-glycerol
- 1-Octadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phospho-(1’-sn-glycerol)
Comparison: 1-OCTADECANOYL-2-[CIS-9-OCTADECENOYL]-SN-GLYCERO-3-PHOSPHOCHOLINE is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to similar compounds, it has a higher degree of unsaturation, affecting membrane fluidity and interactions with proteins. This uniqueness makes it particularly valuable in studies of membrane dynamics and lipid-protein interactions .
Properties
Molecular Formula |
C44H86NO8P |
---|---|
Molecular Weight |
788.1 g/mol |
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/b23-21+/t42-/m1/s1 |
InChI Key |
ATHVAWFAEPLPPQ-QPOMNCEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
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